(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a chlorinated phenyl group, a pyrimidinyl ether, and a pyrrolidinyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Ether Formation: The pyrimidinyl ether linkage is formed via nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Ketone Formation: The final step involves the formation of the ketone group, typically through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrimidinyl ether and pyrrolidinyl ketone moieties suggests possible activity against various biological targets, including enzymes and receptors.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorinated aromatic rings and the pyrrolidinyl ketone moiety could facilitate binding to hydrophobic pockets in proteins, while the pyrimidinyl ether linkage might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine.
(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)morpholin-1-yl)methanone: Contains a morpholine ring.
(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)azetidin-1-yl)methanone: Features an azetidine ring.
Uniqueness
The uniqueness of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorinated aromatic rings and a pyrrolidinyl ketone moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-10-7-18-15(19-8-10)22-11-5-6-20(9-11)14(21)12-3-1-2-4-13(12)17/h1-4,7-8,11H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIDVCDCKZSJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.